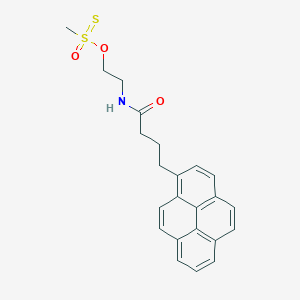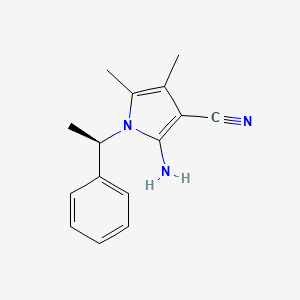
(R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is a chiral organic compound with a complex structure. It contains a pyrrole ring substituted with amino, methyl, and phenylethyl groups, making it an interesting subject for research in organic chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the enantioselective resolution of racemic mixtures using chiral catalysts or biocatalysts. For example, the use of microbial esterases can efficiently resolve racemic mixtures to produce optically pure compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine
Its chiral nature makes it valuable for the synthesis of enantiomerically pure drugs, which can have different therapeutic effects compared to their racemic mixtures .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for applications in materials science and catalysis .
作用機序
The mechanism of action of ®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
類似化合物との比較
Similar Compounds
®-1-Phenylethanol: A chiral alcohol used in the synthesis of pharmaceuticals and fine chemicals.
®-1-Phenylethylamine: A chiral amine used as a building block in organic synthesis.
®-1-Phenylethyl acetate: An ester used in flavor and fragrance industries.
Uniqueness
®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups and chiral center. This makes it a versatile compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential for enantioselective synthesis further enhance its value compared to similar compounds .
特性
分子式 |
C15H17N3 |
|---|---|
分子量 |
239.32 g/mol |
IUPAC名 |
2-amino-4,5-dimethyl-1-[(1R)-1-phenylethyl]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3/c1-10-11(2)18(15(17)14(10)9-16)12(3)13-7-5-4-6-8-13/h4-8,12H,17H2,1-3H3/t12-/m1/s1 |
InChIキー |
RFMPKXIVILASJR-GFCCVEGCSA-N |
異性体SMILES |
CC1=C(N(C(=C1C#N)N)[C@H](C)C2=CC=CC=C2)C |
正規SMILES |
CC1=C(N(C(=C1C#N)N)C(C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


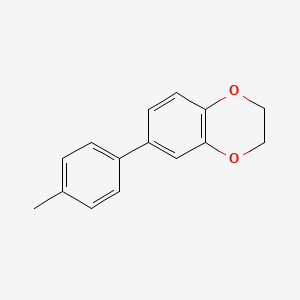
![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
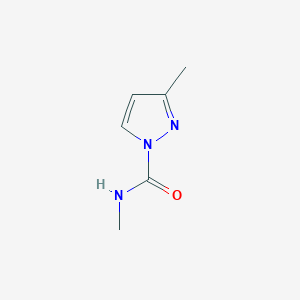

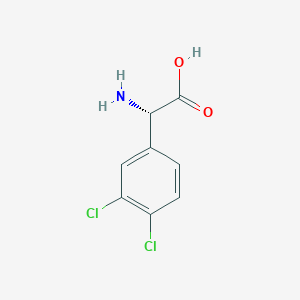
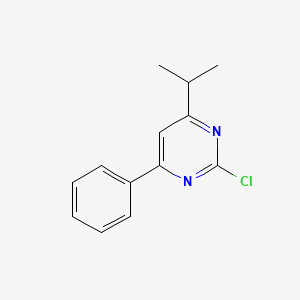
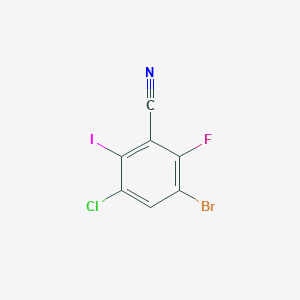

![5-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B12855665.png)
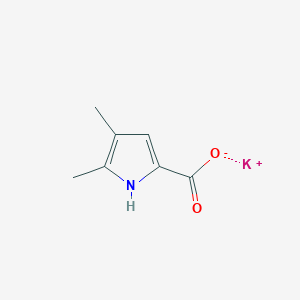
![8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
